1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride
Description
1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is a chiral organic compound characterized by an imidazole core substituted with a methyl group at the 1-position and a (2R)-pyrrolidine moiety at the 5-position. Its molecular formula is C₈H₁₅Cl₂N₃, with a molecular weight of 224.13 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments. The stereochemistry at the pyrrolidine ring (2R configuration) is critical for its biological interactions, particularly in receptor-binding applications. It is cataloged under CAS number EN300-37113910 and is commercially available for research purposes .
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-methyl-5-[(2R)-pyrrolidin-2-yl]imidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m1../s1 |
InChI Key |
OSDMKFLGCWRVFQ-XCUBXKJBSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@H]2CCCN2.Cl.Cl |
Canonical SMILES |
CN1C=NC=C1C2CCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities. It is also used in the development of new drugs and as a research tool in various biochemical assays .
Mechanism of Action
The mechanism of action of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The exact molecular targets and pathways involved vary based on the specific application and research focus .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related heterocyclic molecules with imidazole, pyrrolidine, or piperidine frameworks. Key differences include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Salt Form |
|---|---|---|---|---|
| 1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride | C₈H₁₅Cl₂N₃ | 224.13 | Imidazole core, (2R)-pyrrolidine substituent, methyl group at N1 | Dihydrochloride |
| rac-(1R,2S,5S)-2-[4-(Trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride | C₁₂H₁₃ClF₃NO | 279.69 | Bicyclo[3.1.0]hexane scaffold, trifluoromethoxy phenyl group, racemic mixture | Monohydrochloride |
| 4-[(3R)-Piperidine-3-carbonyl]morpholine | C₁₀H₁₉ClN₂O₂ | 234.73 | Morpholine ring fused with piperidine, carbonyl linkage | Monohydrochloride |
| (2R)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol dihydrochloride | C₆H₁₃Cl₂N₃O | 214.09 | Imidazole-5-yl group, amino-propanol chain, (2R) stereochemistry | Dihydrochloride |
| 2,3,4,5-Tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride | C₁₈H₂₀ClN₅O | 357.83 | Pyridoindole scaffold, methylimidazole substituent | Monohydrochloride |
Key Observations :
- Stereochemistry: The (2R)-pyrrolidine configuration is shared with (2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol dihydrochloride , suggesting both compounds may interact with chiral biological targets (e.g., enzymes or receptors).
- Heterocyclic Core : Unlike bicyclohexane or pyridoindole derivatives , the target compound’s imidazole-pyrrolidine hybrid offers a balance of rigidity and flexibility, favoring binding to medium-sized active sites.
Stability and Reactivity
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